Silver fluoroacetate
CAS No.:
Cat. No.: VC18513614
Molecular Formula: C2H3AgFO2
Molecular Weight: 185.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H3AgFO2 |
|---|---|
| Molecular Weight | 185.91 g/mol |
| IUPAC Name | 2-fluoroacetic acid;silver |
| Standard InChI | InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5); |
| Standard InChI Key | VXTLQQMUNCZGMK-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)O)F.[Ag] |
Introduction
Chemical Composition and Basic Properties
Silver fluoroacetate is a silver salt derived from fluoroacetic acid (FCH₂COOH). Its molecular formula is C₂H₂AgFO₂, with a molecular weight of 184.90 g/mol . The compound's structure features a silver ion (Ag⁺) coordinated to the fluoroacetate anion (FCH₂COO⁻), which contains a fluorine atom substituted at the alpha position of the acetate group.
Key Physical and Chemical Properties
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Solubility: Like other silver carboxylates, silver fluoroacetate is moderately soluble in water and polar organic solvents .
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Stability: The compound is sensitive to light and moisture, necessitating storage in opaque, airtight containers under controlled conditions .
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Reactivity: Silver fluoroacetate participates in redox and substitution reactions, leveraging the oxidative capacity of Ag⁺ and the nucleophilic nature of the fluoroacetate group .
Synthesis and Industrial Production
Synthetic Routes
Silver fluoroacetate is typically synthesized via an ion-exchange reaction between silver nitrate (AgNO₃) and sodium fluoroacetate (NaFCH₂COO) in aqueous medium:
This method ensures high purity and yield when conducted under inert atmospheric conditions .
Industrial Scaling
Industrial production employs similar protocols but incorporates advanced purification techniques, such as recrystallization from ether or ethanol, to isolate the product .
Chemical Reactivity and Applications
Oxidation and Reduction Pathways
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Oxidation: Silver fluoroacetate reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form silver oxide (Ag₂O) and fluoroacetic acid :
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Reduction: Sodium borohydride (NaBH₄) reduces Ag⁺ to metallic silver, yielding fluoroacetate byproducts :
Substitution Reactions
The fluoroacetate anion undergoes halogen exchange with chlorine gas (Cl₂), producing silver chloride (AgCl) and fluoroacetyl chloride (FCH₂COCl) :
Industrial and Research Applications
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Catalysis: Silver fluoroacetate serves as a catalyst in organic synthesis, particularly in fluorination reactions .
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Material Science: The compound is a precursor for silver-based nanomaterials with potential antimicrobial applications .
Biological Activity and Toxicity
Mechanism of Toxicity
The fluoroacetate anion is metabolized to fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle . This disruption halts cellular energy production, leading to systemic toxicity. Studies on plasma fluoroacetic acid concentrations in mammals reveal severe metabolic acidosis and neurological symptoms at doses as low as 0.5 mg/kg .
Antimicrobial Properties
Silver ions (Ag⁺) exhibit broad-spectrum antimicrobial activity by binding to bacterial cell membranes and proteins, causing structural damage and enzyme inactivation . Synergistic effects between Ag⁺ and fluoroacetate enhance efficacy against resistant pathogens like Acinetobacter baumannii .
Comparative Analysis with Related Compounds
| Property | Silver Fluoroacetate | Silver Trifluoroacetate | Sodium Fluoroacetate |
|---|---|---|---|
| Formula | C₂H₂AgFO₂ | C₂AgF₃O₂ | C₂H₂FNaO₂ |
| Molecular Weight | 184.90 g/mol | 220.88 g/mol | 100.03 g/mol |
| Solubility | Moderate in water | High in water | High in water |
| Primary Use | Catalysis, Antimicrobials | Organic synthesis | Rodenticide, Metabolic studies |
| Toxicity (LD₅₀) | 5–10 mg/kg (rats) | Low | 0.3–2 mg/kg (mammals) |
Key Differences
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